molecular formula C23H25N5O3S B2655019 5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-52-4

5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2655019
CAS No.: 868220-52-4
M. Wt: 451.55
InChI Key: UFXBTRBKZUAETP-UHFFFAOYSA-N
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Description

The compound contains several structural motifs common in medicinal chemistry, including a piperazine ring and a 1,2,4-triazole ring. Piperazine rings are found in many pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug . The 1,2,4-triazole ring is another common feature in medicinal chemistry, often associated with a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

  • Synthesis and Antimicrobial Activities: Derivatives of 1,2,4-triazole, including compounds similar to the specified chemical, have been synthesized and demonstrated to possess antimicrobial activities against various microorganisms. These compounds have shown potential in treating bacterial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
  • Synthesis and Evaluation of Anti-Inflammatory Activity: Some 1,2,4-triazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. The findings indicate that these compounds, including ones structurally similar to the specified chemical, may have potential therapeutic applications in reducing inflammation and pain (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004).

Anticancer Properties

  • Molecular Docking Studies as EGFR Inhibitors: Compounds with 1,2,4-triazole structures have been studied for their potential anticancer properties. Molecular docking studies suggest that they can act as effective epidermal growth factor receptor (EGFR) inhibitors, indicating their potential use in cancer treatment (Karayel, 2021).

Pharmaceutical Synthesis

  • Synthesis of Novel Compounds: The chemical structure of 1,2,4-triazoles, closely related to the specified compound, has been utilized in the synthesis of various novel pharmaceutical compounds. These syntheses explore the potential of these compounds in developing new drugs with diverse biological activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007; Patel, Patel, Kumari, & Patel, 2012).

Solubility and Pharmacokinetics

  • Solubility Thermodynamics: The solubility and thermodynamic properties of 1,2,4-triazole derivatives are crucial in determining their effectiveness as pharmaceutical agents. Studies have been conducted to understand these properties, aiding in the development of drugs with better bioavailability and efficacy (Volkova, Levshin, & Perlovich, 2020).

Pharmacological Evaluation

  • Anti-HIV Potential: Some derivatives of 1,2,4-triazoles have been synthesized and evaluated for their potential as anti-HIV agents. While the specific efficacy against HIV varies, this research indicates a direction for developing new antiviral drugs (Liu, Shih, & Lee, 1993).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, a mechanism of action shared with drugs of abuse such as amphetamines .

Properties

IUPAC Name

5-[(3-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-30-18-8-6-17(7-9-18)26-10-12-27(13-11-26)20(16-4-3-5-19(14-16)31-2)21-22(29)28-23(32-21)24-15-25-28/h3-9,14-15,20,29H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXBTRBKZUAETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC(=CC=C3)OC)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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